![molecular formula C19H14Cl4N10 B601556 Lamotrigine Dimer Impurity 1 CAS No. 1797983-48-2](/img/no-structure.png)
Lamotrigine Dimer Impurity 1
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Overview
Description
Lamotrigine Dimer Impurity 1 is a dimer impurity of the anticonvulsant Lamotrigine . It has a molecular formula of C19H14Cl4N10 and a molecular weight of 524.19 . It appears as an off-white to pale yellow solid .
Molecular Structure Analysis
The molecular structure of Lamotrigine Dimer Impurity 1 involves two lamotrigine molecules. Each lamotrigine molecule has a molecular formula of C9H7Cl2N5 . The dimer impurity is formed by the combination of two such molecules .Physical And Chemical Properties Analysis
Lamotrigine Dimer Impurity 1 is an off-white to pale yellow solid . It has a molecular weight of 524.19 and a molecular formula of C19H14Cl4N10 .Scientific Research Applications
Analytical Method Development
Detection and Analysis Methods : Research has focused on developing analytical methods for detecting trace amounts of impurities in lamotrigine. One method involves high-performance liquid chromatography (HPLC) and thermospray mass spectrometry (TSP-MS) for precise detection of impurities in the 50-100 ppb range (Ashton, Ray, & Valko, 1999).
Spectrophotometric and Chromatographic Methods : Spectrophotometric and TLC methods have been developed for the determination of lamotrigine in the presence of its impurity, providing reliable and selective ways of identifying and quantifying lamotrigine and its impurities (Youssef & Taha, 2007).
Stability Indicating LC Method : A validated stability-indicating liquid chromatographic method was developed for lamotrigine, which is effective in separating the drug from its synthetic impurities and degradation products under various stress conditions (Srinivasulu, Mukkanti, Reguri, & Srinivas, 2009).
Environmental Impact Studies
- Wastewater Treatment Analysis : Studies have also been conducted on the presence of lamotrigine and its metabolites in wastewater treatment plants and surface water, indicating the environmental impact of these compounds (Zonja, Pérez, & Barceló, 2016).
Drug Synthesis and Manufacturing
- Impurity Formation and Identification : Research into the formation and identification of impurities in lamotrigine synthesis is crucial for ensuring the quality and safety of the drug. This includes studies on the detection of synthetic route indicative impurities and their impact on drug quality (Carrier, Eckers, & Wolff, 2008).
Phototoxicity and Degradation Studies
- Phototoxicity Research : Investigations into the phototoxicity of lamotrigine, including the generation of singlet oxygen and photodecomposition products, provide insights into the potential risks associated with exposure to light (Bilski, Wolak, Zhang, Moore, & Chignell, 2009).
- Degradation Pathways : Studies on the degradation pathways of lamotrigine under advanced treatment methods like UV photolysis, hydroxyl radicals, and ozone are significant for understanding its stability and environmental impact (Keen, Ferrer, Thurman, & Linden, 2014).
Crystal Structure and Physicochemical Properties
- Crystal Structures of Lamotrigine : Research into the crystal structures of lamotrigine and its salts has been conducted, illustrating the differences in supramolecular aggregation in the base and its chloride and nitrate salts, which is crucial for understanding its physicochemical properties (Sridhar & Ravikumar, 2009).
Safety And Hazards
Future Directions
properties
CAS RN |
1797983-48-2 |
---|---|
Product Name |
Lamotrigine Dimer Impurity 1 |
Molecular Formula |
C19H14Cl4N10 |
Molecular Weight |
524.20 |
Appearance |
Off-White to Pale Yellow Solid |
melting_point |
177-179°C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
synonyms |
3-[[5-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazine-3-amino]methylamino]-5-amino-6-(2,3-dichlorophenyl)-1,2,4-triazine; |
Origin of Product |
United States |
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